Tyclopyrazoflor

Solubility Formulation Physicochemical Properties

Resistance to neonicotinoids in sap-feeding pests demands novel mode-of-action reference compounds for screening. Tyclopyrazoflor uniquely targets insect TRPV channels, distinct from nAChR agonists and diamide ryanodine receptor modulators. • 80-100% efficacy against Myzus persicae at 200 mg/L; validated for cross-resistance profiling. • DMSO solubility of 125 mg/mL surpasses fipronil, enabling precise concentrated stock solutions. • Published 41% overall yield (7-step) benchmarks CMO and academic route development. Supplied ≥98% purity, white to off-white solid; ambient global shipping.

Molecular Formula C16H18ClF3N4OS
Molecular Weight 406.9 g/mol
CAS No. 1477919-27-9
Cat. No. B611520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTyclopyrazoflor
CAS1477919-27-9
SynonymsTyclopyrazoflor
Molecular FormulaC16H18ClF3N4OS
Molecular Weight406.9 g/mol
Structural Identifiers
SMILESCCN(C1=CN(N=C1Cl)C2=CN=CC=C2)C(=O)CCSCCC(F)(F)F
InChIInChI=1S/C16H18ClF3N4OS/c1-2-23(14(25)5-8-26-9-6-16(18,19)20)13-11-24(22-15(13)17)12-4-3-7-21-10-12/h3-4,7,10-11H,2,5-6,8-9H2,1H3
InChIKeyDBHVHTPMRCXCIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tyclopyrazoflor: Pyridinyl-Pyrazole Insecticide Overview


Tyclopyrazoflor (CAS 1477919-27-9) is a pyridinyl-pyrazole insecticide discovered by Dow AgroSciences (now Corteva Agriscience) and first reported in 2013 [1]. It is structurally differentiated from commercial diamide insecticides targeting the ryanodine receptor by its unique amide moiety [2]. The compound is characterized as an anthranilamide derivative with demonstrated activity against a range of sap-feeding insect pests, including whiteflies (Bemisia tabaci), aphids (Myzus persicae), and palm weevils [3]. Its development was driven by the need for novel modes of action to manage resistance to neonicotinoids and other established insecticide classes [4].

Structurally differentiated pyridinyl-pyrazole core; not a generic diamide or neonicotinoid.
Reported high DMSO solubility profile may facilitate assay and formulation development.
Targets sap-feeding pests for resistance research, including whiteflies and aphids.

Why Generic Substitution Is Not Feasible


The unique pyridinyl-pyrazole core of Tyclopyrazoflor distinguishes it from both neonicotinoids and diamide insecticides. Its differentiated amide moiety results in a distinct structure-activity relationship (SAR) and a mode of action that is believed to involve interference with insect neurotransmission via TRPV channels, unlike the ryanodine receptor modulation of diamides or the nAChR agonism of neonicotinoids [1]. This mechanistic uniqueness means that simple in-class substitution with a generic diamide or neonicotinoid will not replicate its specific efficacy spectrum, particularly against resistant sap-feeding pest populations. The synthesis involves specialized steps such as a [3+2] cyclization and thiol-ene chemistry, making the cost profiles and supply chains non-interchangeable with simpler generics [2].

Unique TRPV channel-modulating mode of action may not be replicated by diamides or neonicotinoids targeting ryanodine receptors/nAChR.
Specialized synthetic route (e.g., [3+2] cyclization, thiol-ene chemistry) yields distinct cost and supply profiles, limiting simple generic substitution.
Targeted pest spectrum against resistant sap-feeding populations may not transfer to generic alternatives with different MoA.

Quantitative Performance Benchmarks


Aqueous Solubility in DMSO

Tyclopyrazoflor demonstrates high solubility in DMSO, a key solvent for biological testing and formulation development. Its measured solubility of 125 mg/mL (approx. 307 mM) is a quantifiable advantage over many lipophilic pyrazole insecticides. For example, the commercial phenylpyrazole fipronil has a reported DMSO solubility of approximately 20 mg/mL , making Tyclopyrazoflor over 6 times more soluble. This directly translates to ease of handling and formulation flexibility for laboratory and industrial use.

DMSO Solubility vs Fipronil
Data to verify
125 mg/mL vs 20 mg/mL (approx. 6.25-fold higher)
May support concentrated stock preparation for assays.
Solvent: DMSO, room temperature. Sources not independently verified.
Solubility Formulation Physicochemical Properties

Synthesis Yield Optimization

The original seven-step synthesis of Tyclopyrazoflor suffered from a low overall yield of only 10%. A fit-for-purpose optimization, which included mitigating hazardous oxidation conditions and minimizing elimination impurities in the ethylation step, successfully increased the overall yield to 41% [1]. This 4.1-fold improvement is a critical differentiator for industrial procurement, as it directly impacts the cost of goods and commercial viability. In contrast, similar process improvements for the diamide insecticide chlorantraniliprole have been reported to achieve overall yields in the range of 60-70% [2], indicating Tyclopyrazoflor's process, while greatly improved, is distinct and has been a specific focus for Corteva's development.

Optimized Synthesis Yield
Reported
41% overall yield (vs initial 10%; 4.1× improvement)
Process maturity indicator; distinct from chlorantraniliprole benchmarks.
Benchmark: chlorantraniliprole ~60–70% yield.
Process Chemistry Synthesis Scalability

Sap-Feeding Pest Spectrum

The foundational patent WO2013/162716 explicitly demonstrates the superior efficacy of Tyclopyrazoflor against sap-feeding pests. In one test, the compound provided 80-100% control of the green peach aphid (Myzus persicae) at a concentration of 200 mg/L [1]. This level of activity is positioned as an advance over the initial lead compounds in the series. While direct comparative data within the patent is limited, the compound's selection as the development candidate from a large structural class signals a superior activity-toxicity profile. The compound's focus on whiteflies (Bemisia tabaci) and palm weevils targets pest niches where resistance to neonicotinoids and other modes of action is widespread [2].

Aphicidal Efficacy M. persicae
Class-level inference
80–100% mortality at 200 mg/L
Supports screening in aphid resistance studies.
Selected as development candidate from patent series.
Insecticidal Activity Bemisia tabaci Whitefly Control

Optimal Use Cases Based on Evidence


TRPV Channel Pharmacology Research

Tyclopyrazoflor's proposed unique interaction with insect TRPV channels [3] makes it a valuable tool for academic and industrial entomology labs studying mode-of-action and resistance. Its high solubility in DMSO (125 mg/mL) allows for precise and concentrated stock solutions for in vitro and in vivo experiments, a practical advantage over less soluble compounds like fipronil.

Process Chemistry Benchmarking

The published 41% overall yield for the optimized seven-step synthesis [1] provides a clear performance target for academic research groups and contract manufacturing organizations (CMOs) working on alternative or generic routes. This specific yield benchmark serves as a comparison point for evaluating novel synthetic strategies.

Resistance Management Screening

The demonstrated efficacy against Myzus persicae (80-100% at 200 mg/L) [2] indicates its utility as a standard reference compound in greenhouse assays. This is particularly relevant for programs aiming to evaluate cross-resistance profiles of new insecticide candidates against aphid populations that have developed resistance to neonicotinoids and other commercial standards.

Application
Selection Property
Validation Focus
Insect TRPV channel research
Proposed TRPV channel interaction
Channel activity and binding assays
Process chemistry benchmarking
Manufacturing yield profile
Synthetic route reproducibility
Aphid resistance screening
Sap-feeding pest activity
Cross-resistance profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tyclopyrazoflor

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.